molecular formula C19H11Cl4N3O5S B11711393 5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide

5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B11711393
M. Wt: 535.2 g/mol
InChI Key: ILGJOYTVNFAJKP-UHFFFAOYSA-N
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Description

5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple chloro, nitro, and sulfonyl groups, making it a valuable subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline, followed by sulfonylation with chlorosulfonic acid to yield 4-chloro-3-nitrophenylsulfonyl chloride. This intermediate is then reacted with 5-chloro-2-aminobenzamide and 2,5-dichloroaniline under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitroaniline
  • 2,5-dichloroaniline
  • 4-chloro-3-nitrophenylsulfonyl chloride

Uniqueness

5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H11Cl4N3O5S

Molecular Weight

535.2 g/mol

IUPAC Name

5-chloro-2-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(2,5-dichlorophenyl)benzamide

InChI

InChI=1S/C19H11Cl4N3O5S/c20-10-2-6-16(13(7-10)19(27)24-17-8-11(21)1-4-14(17)22)25-32(30,31)12-3-5-15(23)18(9-12)26(28)29/h1-9,25H,(H,24,27)

InChI Key

ILGJOYTVNFAJKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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